molecular formula C11H12N2 B6204687 7-ethylisoquinolin-1-amine CAS No. 1555038-41-9

7-ethylisoquinolin-1-amine

Cat. No.: B6204687
CAS No.: 1555038-41-9
M. Wt: 172.2
InChI Key:
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Description

7-Ethylisoquinolin-1-amine is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a nitrogen-containing compound that is structurally related to quinoline, with a benzene ring fused to a pyridine ring The addition of an ethyl group at the 7th position and an amine group at the 1st position of the isoquinoline ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinoline derivatives .

This method is efficient for producing tetrahydroisoquinoline derivatives, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation and cyclization reactions required to produce isoquinoline derivatives. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethylisoquinolin-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-ethylisoquinolin-1-amine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. For example, isoquinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antimicrobial effects . Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1555038-41-9

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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